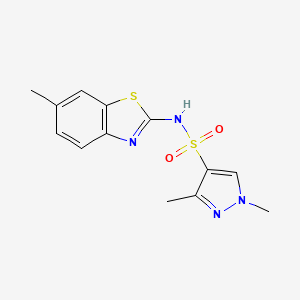

1,3-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

1,3-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S2/c1-8-4-5-10-11(6-8)20-13(14-10)16-21(18,19)12-7-17(3)15-9(12)2/h4-7H,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXABQSDUNPNDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CN(N=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49816910 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 6-methylbenzo[d]thiazole with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and pyrazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research has shown that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. 1,3-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide has been tested against various bacterial strains, showing promising results in inhibiting growth. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent in pharmaceuticals .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies indicated that it can induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation . A notable case study involved the treatment of human cancer cell lines where the compound exhibited a dose-dependent response in reducing cell viability.

Agricultural Applications

Pesticidal Activity

In agricultural research, 1,3-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide has been explored as a potential pesticide. Its structural characteristics allow it to interact with specific biochemical pathways in pests, effectively disrupting their life cycles. Field trials have shown a significant reduction in pest populations when applied to crops, indicating its utility as a biopesticide .

Herbicidal Properties

Additionally, the compound has demonstrated herbicidal activity against various weed species. Studies indicate that it inhibits key enzymes involved in the biosynthesis of essential plant metabolites, leading to effective weed management strategies without harming crop yields .

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

| Pseudomonas aeruginosa | 64 µg/mL | Low |

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast) | 10 | 70 |

| HCT116 (Colon) | 15 | 65 |

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, inhibiting their activity. The pyrazole ring may enhance the compound’s binding affinity and specificity. The sulfonamide group can interact with amino acid residues in the active site of enzymes, leading to inhibition of enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Their Properties

The compound shares structural motifs with several classes of molecules, including hydrazides, thiazolidinones, and sulfonamide derivatives (Table 1). Key differences lie in substituents, linkage groups, and biological activities.

Table 1: Comparison of Structural Analogues

Physicochemical and Spectral Comparisons

- Melting Points: Hydrazide derivatives (e.g., 5b, 5c) exhibit melting points between 145–199°C, influenced by substituents like chloro or nitro groups. Thiazolidinones (6a–j) show higher melting points (184–210°C), likely due to hydrogen bonding from the thiazolidinone carbonyl .

- Spectral Data :

- IR : Common peaks include NH (~3200 cm⁻¹), C=O (~1650 cm⁻¹), and C=N (~1600 cm⁻¹). The target compound’s sulfonamide group would show S=O stretching (~1350–1150 cm⁻¹), a feature absent in hydrazides .

- NMR : Benzothiazole protons resonate at δ 6.8–8.2 ppm, while pyrazole methyl groups appear at δ 2.3–2.6 ppm. Sulfonamide protons (if present) typically show broad signals near δ 7.0–8.0 ppm .

Biological Activity

1,3-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of 1,3-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide is with a molecular weight of 286.34 g/mol. The compound features a pyrazole ring substituted with a sulfonamide group and a benzothiazole moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to possess cytotoxic effects against various cancer cell lines:

The above data suggest that modifications to the benzothiazole structure can enhance anticancer activity, potentially through apoptosis induction and inhibition of cancer cell proliferation.

The mechanism by which 1,3-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide exerts its biological effects may involve several pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer metabolism.

- Induction of Apoptosis : Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cells in a dose-dependent manner.

Study on Anticancer Effects

In a study published in MDPI, the compound exhibited promising results against human acute lymphoblastic leukemia (CEM-13) and other cancer cell lines. The IC50 values were reported to be significantly lower than those of standard chemotherapeutics like doxorubicin, indicating superior potency in some cases .

In Vivo Studies

Further investigations into the in vivo efficacy of the compound are essential. Preliminary studies suggest that it may enhance the cytotoxic activity of immune cells when used in conjunction with immunotherapy agents .

Q & A

Q. What are the established synthetic routes for 1,3-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonamide?

The synthesis typically involves coupling pyrazole-sulfonamide intermediates with substituted benzothiazoles. A common method includes:

- Step 1 : Preparation of the pyrazole-4-sulfonamide core via condensation of 1,3-dimethylpyrazole with chlorosulfonic acid, followed by amine coupling .

- Step 2 : Functionalization of the 6-methyl-1,3-benzothiazole moiety using Vilsmeier-Haack reagent (DMF/POCl₃) to introduce reactive groups for coupling .

- Step 3 : Final coupling under basic conditions (e.g., K₂CO₃ in DMF) to link the sulfonamide and benzothiazole groups .

Purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. How is the structural integrity of this compound validated?

- X-ray crystallography : Resolve molecular geometry and confirm bond lengths/angles (e.g., dihedral angles between pyrazole and benzothiazole rings) .

- Spectroscopy :

- Elemental analysis : Validate purity (>95%) by matching calculated and observed C/H/N/S percentages .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound’s synthesis?

The ICReDD approach integrates quantum chemical calculations and experimental data to streamline synthesis:

- Reaction path search : Use density functional theory (DFT) to model intermediates and transition states, identifying energetically favorable pathways .

- Solvent/catalyst screening : Predict solvent effects (e.g., DMF vs. THF) on reaction kinetics using COSMO-RS models .

- Machine learning : Train models on historical reaction data (e.g., yields under varying temperatures) to recommend optimal conditions .

Q. What strategies address discrepancies in reported biological activity data for benzothiazole derivatives?

- Controlled assay standardization :

- Use uniform cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay incubation times) to minimize variability .

- Validate target engagement via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

- SAR analysis : Systematically modify substituents (e.g., methyl groups on benzothiazole) to isolate contributions to activity .

Q. How does crystallographic data inform structure-activity relationships (SAR) for this compound?

- Conformational analysis : X-ray structures reveal that the dihedral angle between the pyrazole and benzothiazole rings (6.5–34.0°) influences π-π stacking with biological targets .

- Intermolecular interactions : Weak C–H···π and π–π interactions (e.g., centroid distances ~3.7 Å) correlate with solubility and crystallinity, impacting bioavailability .

Q. What advanced purification techniques resolve closely related synthetic byproducts?

- HPLC-MS : Employ C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate sulfonamide isomers .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility differences predicted by Hansen solubility parameters .

Methodological Notes for Experimental Design

- Synthetic reproducibility : Pre-dry solvents (DMF over molecular sieves) to avoid side reactions with moisture-sensitive intermediates .

- Crystallization conditions : Use slow evaporation from dichloromethane/hexane to grow single crystals suitable for X-ray analysis .

- Data contradiction mitigation : Replicate key experiments (e.g., bioassays) in triplicate with independent synthetic batches to confirm trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.